1,2,3,6,7,8-Hexahydro-as-indacen-4-amine
Description
Contextualization within Polycyclic Amine Chemistry
Polycyclic amines are organic compounds characterized by a molecular structure containing multiple fused rings and at least one amine substituent. researchgate.netepa.gov This class of compounds is diverse, with applications as intermediates in the manufacturing of pharmaceuticals, plastics, and pesticides. researchgate.netepa.gov The rigid framework of polycyclic systems provides a well-defined three-dimensional structure, which is a desirable trait in rational drug design. The amine group itself imparts basicity and serves as a key functional handle for a wide array of chemical transformations.
Structural Significance of the Indacene Core and Amine Functionality
The core of the molecule is a hexahydro-indacene framework. Indacenes are bicyclic aromatic hydrocarbons, with the two main isomers being the symmetric s-indacene (B1235719) and the asymmetric as-indacene (B1234498). The parent s-indacene is a notable antiaromatic hydrocarbon with 12 π-electrons, a property that makes it inherently unstable. nih.govnih.gov However, the hydrogenation to form the hexahydro-indacene scaffold saturates the rings, disrupting the antiaromatic system and resulting in a stable, tricyclic aliphatic structure. This rigid, non-planar backbone is a key feature, locking the molecule into a specific conformation.
The amine functionality (-NH2) attached to this core is of paramount importance. It introduces a site of basicity and nucleophilicity, allowing the scaffold to be readily incorporated into larger, more complex molecules through reactions such as acylation, sulfonylation, and urea (B33335) formation.
Overview of Research on Related Hexahydro-s-indacen-4-amine Isomers and Derivatives
While direct research on 1,2,3,6,7,8-hexahydro-as-indacen-4-amine is not widely published, extensive research exists for its symmetric isomer, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (B17840) (CAS Number: 63089-56-5). nih.govsigmaaldrich.com This compound has emerged as a vital intermediate in the synthesis of potent anti-inflammatory agents. researchgate.net
The most prominent application of this isomer is in the multi-step synthesis of MCC950, a highly selective inhibitor of the NLRP3 inflammasome. researchgate.net The synthesis involves coupling the amine with a sulfonylurea moiety. researchgate.netresearchgate.net Researchers have also developed numerous derivatives by modifying other parts of the MCC950 structure to improve properties like hepatocyte tolerability while maintaining high inhibitory activity against NLRP3. researchgate.net For instance, the potentially problematic furan (B31954) moiety in the original MCC950 structure has been a target for replacement, leading to new analogues built upon the hexahydro-s-indacen-4-amine core. researchgate.net
Below is a data table summarizing the key properties of the well-researched symmetric isomer.
| Property | Value |
| IUPAC Name | 1,2,3,5,6,7-hexahydro-s-indacen-4-amine |
| CAS Number | 63089-56-5 |
| Molecular Formula | C12H15N |
| Molecular Weight | 173.25 g/mol |
| Appearance | Powder or liquid |
| Primary Application | Intermediate for pharmaceuticals |
Data sourced from PubChem and other chemical suppliers. nih.govechemi.com
Research Trajectories and Contemporary Relevance in Medicinal and Synthetic Chemistry
The contemporary relevance of the hexahydro-indacen-4-amine scaffold is predominantly driven by its application in medicinal chemistry. The discovery of its role in the structure of NLRP3 inhibitors has spurred significant research. The NLRP3 inflammasome is a key component of the innate immune system, and its overactivation is implicated in a wide range of inflammatory conditions, including cryopyrin-associated periodic syndromes, gout, and neurodegenerative diseases. researchgate.netresearchgate.net Consequently, derivatives of hexahydro-s-indacen-4-amine are being actively investigated as potential therapeutics for these conditions.
From a synthetic chemistry perspective, the scaffold is valued for its conformationally restricted nature. researchgate.net This rigidity helps medicinal chemists design molecules with precise spatial arrangements of functional groups to optimize interactions with biological targets. Future research trajectories will likely involve the synthesis of new libraries of derivatives to further explore the structure-activity relationship (SAR) for NLRP3 inhibition and potentially for other biological targets.
Beyond medicinal applications, the parent s-indacene core has been explored for its potential use in organic electronics due to its antiaromaticity and small HOMO-LUMO energy gap. researchgate.netrsc.orgacs.org While the saturated hexahydro version does not share these electronic properties, this highlights the divergent research paths stemming from the same fundamental carbon framework.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,6,7,8-hexahydro-as-indacen-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-12-7-8-3-1-4-9(8)10-5-2-6-11(10)12/h7H,1-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEINQRHPWQUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C3CCCC3=C2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2,3,6,7,8 Hexahydro As Indacen 4 Amine and Its Analogs
De Novo Synthetic Routes to the Hexahydro-as-indacene Skeleton
The construction of the core 1,2,3,6,7,8-hexahydro-as-indacene (B14167510) framework is typically achieved through multi-step synthetic sequences starting from readily available hydrocarbon precursors. These routes are designed to build the tricyclic system and strategically introduce a functional group that can be converted to the desired amine.
Multi-Step Approaches from Precursor Hydrocarbons
A common and effective strategy for the synthesis of the hexahydro-as-indacene skeleton commences with indan (B1671822). One documented route involves a five-step sequence that begins with a Friedel-Crafts acylation of indan. researchgate.net In this initial step, indan is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride, in a suitable solvent like dichloromethane. This reaction yields 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. This intermediate is often used directly in the subsequent cyclization step without extensive purification. researchgate.net
The intramolecular cyclization of the acylation product is then carried out to form the tricyclic ketone, 1,2,3,6,7,8-hexahydro-as-indacen-4-one. This key intermediate serves as the direct precursor for the introduction of the amine functionality.
A more extended, ten-step synthesis has also been reported for derivatives of this scaffold, which also starts from a substituted 2,3-dihydro-1H-inden-1-one, highlighting the versatility of this general approach. masterorganicchemistry.com
Table 1: Key Synthetic Intermediates in the De Novo Synthesis
| Compound Name | Starting Material | Key Transformation |
| 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | Indan, 3-chloropropionyl chloride | Friedel-Crafts Acylation |
| 1,2,3,6,7,8-Hexahydro-as-indacen-4-one | 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | Intramolecular Cyclization |
Strategic Incorporation of the Amine Functionality
With the successful synthesis of the 1,2,3,6,7,8-hexahydro-as-indacen-4-one, the next critical phase is the introduction of the amine group at the C4 position. A standard and effective method to achieve this is through the formation of an oxime followed by its reduction or rearrangement.
The ketone is first reacted with hydroxylamine (B1172632) (NH2OH) to form the corresponding 1,2,3,6,7,8-hexahydro-as-indacen-4-one oxime. This conversion is a well-established reaction in organic synthesis.
The subsequent transformation of the oxime to the primary amine can be accomplished via a Beckmann rearrangement. The Beckmann rearrangement is an acid-catalyzed reaction that converts an oxime into an amide. wikipedia.orgorganic-chemistry.org This reaction proceeds by protonation of the oxime hydroxyl group, followed by a migration of the alkyl group anti-periplanar to the leaving group. The resulting nitrilium ion is then trapped by water to yield an amide (a lactam in the case of cyclic oximes). Subsequent hydrolysis of the amide furnishes the desired primary amine, 1,2,3,6,7,8-hexahydro-as-indacen-4-amine. Various acidic catalysts can be employed for the Beckmann rearrangement, including sulfuric acid, polyphosphoric acid, and others. wikipedia.org
Functionalization and Derivatization Strategies
The primary amine of this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These modifications are crucial for tuning the physicochemical and pharmacological properties of the final compounds.
Introduction of Heterocyclic Moieties
The nucleophilic nature of the primary amine allows for its reaction with various electrophiles to construct heterocyclic systems. A notable example is the reaction of this compound with glyoxal (B1671930). This reaction proceeds through the formation of a diimine intermediate, which is subsequently reduced to a diamine. Cyclization of this diamine with an appropriate reagent, such as triethyl orthoformate, yields a 4,5-dihydro-1H-imidazol-3-ium salt. This specific derivatization introduces a conformationally restricted N-heterocyclic carbene (NHC) precursor. researchgate.net
Formation of Isocyanate Intermediates from the Amine
A pivotal transformation of this compound is its conversion to the corresponding isocyanate, 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene. researchgate.netresearchgate.net This is typically achieved by reacting the amine with phosgene (B1210022) or a phosgene equivalent. The resulting isocyanate is a highly reactive intermediate that readily undergoes nucleophilic attack.
A significant application of this isocyanate is in the synthesis of sulfonylureas. For instance, the isocyanate can be coupled with a sulfonamide to form a sulfonylurea linkage. This reaction is central to the synthesis of certain NLRP3 inflammasome inhibitors. researchgate.netnih.gov The formation of the desired sulfonylurea can be performed with the isolated isocyanate or through an in situ method. nih.gov
Table 2: Representative Derivatization Reactions
| Derivative | Reagents | Key Transformation |
| 1,3-bis(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-4,5-dihydro-1H-imidazol-3-ium chloride | Glyoxal, reducing agent, triethyl orthoformate | Heterocycle formation |
| 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene | Phosgene or equivalent | Isocyanate formation |
| 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-3-(sulfamoyl)urea derivatives | 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene, sulfonamide | Sulfonylurea formation |
Deuterium (B1214612) Labeling for Mechanistic Investigations
Deuterium-labeled compounds are invaluable tools in medicinal chemistry and drug metabolism studies, often used as internal standards in mass spectrometry-based analyses. The synthesis of deuterated analogs of molecules containing the this compound core has been reported. researchgate.net
These syntheses allow for the specific incorporation of deuterium atoms into the hexahydro-as-indacene framework. For example, a di-deuterated analog can be synthesized from 4-amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one. Furthermore, tetra-deuterated analogs have been prepared through a 10-step synthesis starting from 5-bromo-2,3-dihydro-1H-inden-1-one. researchgate.net These labeled compounds are instrumental for pharmacokinetic and mechanistic studies of the parent molecule. The use of deuterium labeling can also provide insights into reaction mechanisms through the study of kinetic isotope effects. chem-station.com
Green Chemistry Principles in Amination Reactions and Scaffold Construction
The synthesis of complex molecules such as this compound and its analogs is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. In the context of synthesizing fused polycyclic aromatic amines, green chemistry focuses on both the construction of the core scaffold and the introduction of the amine functionality through more sustainable methods.
Development of Environmentally Conscious Synthetic Protocols
The development of environmentally conscious synthetic protocols for compounds like this compound involves a multi-faceted approach, targeting both the formation of the as-indacene (B1234498) framework and the subsequent amination step. Key strategies include the use of catalytic systems, alternative reaction media, and energy-efficient techniques.
Construction of the as-Indacene Scaffold:
The as-indacene core is a tricyclic system that can be constructed through various cyclization strategies. Green approaches to forming such polycyclic aromatic hydrocarbons (PAHs) focus on minimizing the use of stoichiometric and hazardous reagents. wikipedia.org Catalytic methods, particularly those employing transition metals, offer an atom-economical route to such frameworks. For instance, palladium-catalyzed annulation reactions have been developed for the synthesis of PAHs from smaller aromatic fragments. rsc.org While not specifically reported for as-indacene, these methods provide a template for developing greener routes.
Furthermore, the use of environmentally benign solvents is a cornerstone of green synthesis. Water, in particular, is an attractive solvent due to its non-toxic and non-flammable nature. rsc.org The synthesis of related fused heterocyclic systems has been successfully demonstrated in aqueous media, suggesting the potential for developing water-based protocols for as-indacene synthesis. rsc.org
Another avenue for greening the scaffold construction is the use of alternative energy sources like microwave irradiation. Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
Amination Reactions:
The introduction of the amine group onto the as-indacene scaffold is a critical step. Traditional amination methods often involve harsh conditions and the use of hazardous reagents. Green amination strategies aim to overcome these limitations through catalysis and the use of safer amine sources.
Catalytic Amination: Molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates represents a green approach for the synthesis of allylic amines. researchgate.net This method utilizes a recyclable catalyst system and ethanol (B145695) as a green solvent, offering high yields and complete regioselectivity. researchgate.net Although applied to different substrates, the principles could be adapted for the amination of a suitable as-indacene precursor.
A patent for the synthesis of 2-aminoindane derivatives, a substructure of the target molecule, describes methods like the Gabriel synthesis. google.com While traditionally not a green process, modifications using greener solvents and energy sources could enhance its environmental profile.
Biocatalysis: A particularly promising green approach is the use of enzymes as catalysts. Biocatalysis offers high selectivity under mild reaction conditions, often in aqueous media. While specific enzymes for the amination of as-indacene are not yet reported, the broader field of biocatalytic amination is rapidly advancing, with enzymes capable of aminating a variety of substrates.
The following table summarizes key green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |
| Use of Catalysis | Palladium-catalyzed annulation for scaffold construction; Molybdenum-catalyzed amination. rsc.orgresearchgate.net | Higher atom economy, lower waste, milder reaction conditions. |
| Use of Safer Solvents | Employing water or ethanol as reaction media. rsc.orgresearchgate.net | Reduced toxicity and environmental impact, improved safety. |
| Energy Efficiency | Microwave-assisted synthesis for scaffold formation or amination. nih.gov | Shorter reaction times, lower energy consumption. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the scaffold. | Reduced reliance on fossil fuels, potential for biodegradable byproducts. |
| Designing for Degradation | Incorporating functionalities that facilitate environmental degradation after use. | Reduced persistence of the molecule in the environment. |
The following table outlines potential catalytic systems for the amination step, drawing from green chemistry approaches for analogous transformations.
| Catalyst System | Substrate Type (Analogous) | Reaction Conditions (Illustrative) | Key Advantages |
| Mo(CO)₆ / Ligand | Tertiary allylic carbonates | Ethanol, 60 °C researchgate.net | High regioselectivity, recyclable catalyst, green solvent. researchgate.net |
| Palladium / Buchwald-Hartwig Ligands | Aryl halides | Mild temperatures, various solvents | Broad substrate scope, high efficiency. |
| Transaminases (Biocatalyst) | Ketones/aldehydes | Aqueous buffer, room temperature | High enantioselectivity, mild conditions, environmentally friendly. |
While a specific, fully developed green synthetic route for this compound is not yet available in the public domain, the principles and methodologies of green chemistry provide a clear roadmap for its future development. By combining catalytic C-C bond-forming reactions for the scaffold with enzymatic or chemo-catalytic amination in environmentally benign solvents, the synthesis of this and related polycyclic aromatic amines can be achieved in a more sustainable manner.
Chemical Transformations and Reactivity of 1,2,3,6,7,8 Hexahydro As Indacen 4 Amine Derivatives
Amine-Centered Reactions
The primary amine group at the C4 position of the hexahydro-as-indacene core is a potent nucleophile and a versatile functional handle for a variety of chemical transformations. Its reactions are characteristic of primary aromatic amines, including substitutions at the nitrogen atom and condensations to form larger cyclic structures.
Nucleophilic Acyl Substitution Reactions
As a primary amine, 1,2,3,6,7,8-hexahydro-as-indacen-4-amine readily participates in nucleophilic acyl substitution reactions with a range of acylating agents. nih.gov In these reactions, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of an acyl derivative (such as an acyl chloride, anhydride, or ester), leading to the formation of a stable amide bond. youtube.comyoutube.commasterorganicchemistry.com This process proceeds through a tetrahedral intermediate which subsequently collapses, expelling a leaving group. researchgate.net
A notable application of this reactivity is in the synthesis of the NLRP3 inflammasome inhibitor, MCC950. In this synthesis, the amine is reacted with a sulfonyl isocyanate derivative to form a sulfonylurea linkage. rsc.org The isocyanate, prepared from the corresponding amine, serves as the electrophilic partner that is readily attacked by the indacenamine nucleophile. rsc.org This transformation highlights the utility of the amine group in constructing complex molecular architectures for pharmacologically active agents.
The general scope of this reaction allows for the formation of various N-acylated derivatives, as summarized in the table below.
| Acylating Agent | Product Type | General Reaction Conditions |
| Acyl Chloride (R-COCl) | Amide | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize HCl byproduct. |
| Acid Anhydride ((RCO)₂O) | Amide | Neat or in a solvent; may require mild heating. A base can be used to accelerate the reaction. |
| Isocyanate (R-NCO) | Urea (B33335) | Aprotic solvent (e.g., THF, DCM) at room temperature. Reaction is typically rapid and high-yielding. |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Aprotic solvent with a base (e.g., pyridine). |
Condensation and Cyclization Reactions to Form Heterocycles
The primary amine of this compound can serve as a building block for the synthesis of various heterocyclic systems through condensation and subsequent cyclization reactions. These reactions are fundamental in synthetic chemistry for creating novel ring systems. researchgate.netcognitoedu.org
A specific example involves the reaction of the amine with glyoxal (B1671930) to form a diimine intermediate. This intermediate can then be reduced and cyclized with an orthoformate like triethyl orthoformate. This sequence yields a 1,3-disubstituted-4,5-dihydro-1H-imidazol-3-ium salt, a precursor to N-heterocyclic carbenes (NHCs). rsc.org This multi-step synthesis demonstrates how the amine functionality can be elaborated into complex heterocyclic structures that are valuable as ligands in organometallic chemistry.
The general pathway for this transformation is:
Condensation: Two equivalents of the primary amine react with a 1,2-dicarbonyl compound (like glyoxal) to form a diimine (a Schiff base).
Reduction: The imine double bonds are reduced to single bonds, typically using a reducing agent like sodium borohydride, to yield a diamine.
Cyclization: The resulting diamine is treated with a one-carbon electrophile (e.g., triethyl orthoformate, formaldehyde) to close the ring and form the final heterocycle.
Reactions Involving the Hexahydro-as-indacene Ring System
The aromatic portion of the hexahydro-as-indacene scaffold is susceptible to electrophilic attack, a characteristic reaction of benzene (B151609) and its derivatives. The outcome of these reactions is heavily influenced by the directing effects of the substituents already present on the ring.
Electrophilic Aromatic Substitution Patterns on Substituted Indacenes
The aromatic ring of this compound is rendered highly electron-rich and thus activated towards electrophilic aromatic substitution (EAS). This activation is due to the combined electron-donating effects of the powerful amine group and the two fused aliphatic rings (alkyl groups). savemyexams.comlibretexts.org
Amine Group (-NH₂): The amino group is a strong activating, ortho, para-director. It donates its lone pair of electrons into the aromatic π-system through resonance, significantly increasing the electron density at the positions ortho and para to it. byjus.comwhiterose.ac.uk
Alkyl Groups (Fused Rings): The saturated rings fused to the benzene core act as alkyl substituents, which are weak activating, ortho, para-directors through an inductive effect. libretexts.org
While specific documented examples of EAS reactions on this exact substrate are limited in readily available literature, the predicted outcomes based on established principles are summarized below.
| Reaction | Reagents | Predicted Major Product(s) |
| Bromination | Br₂ / FeBr₃ | 5-Bromo- and 7-bromo-1,2,3,6,7,8-hexahydro-as-indacen-4-amine |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro- and 7-nitro-1,2,3,6,7,8-hexahydro-as-indacen-4-amine (Potential for meta products due to anilinium ion formation) |
| Sulfonation | Fuming H₂SO₄ | 5- and 7-(aminosulfonyl)-1,2,3,6,7,8-hexahydro-as-indacen-4-amine |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction is unlikely to proceed as the amine complexes with the Lewis acid catalyst (AlCl₃), deactivating the ring. |
Ring-Opening and Rearrangement Pathways
The 1,2,3,6,7,8-hexahydro-as-indacene (B14167510) framework is a thermodynamically stable tricyclic system. Literature describing ring-opening or rearrangement pathways for this specific saturated indacene core is scarce. Such transformations typically require significant energetic input or specific structural strain that is not prominent in this fused ring system. nih.gov Reactions that cleave the carbon-carbon bonds of the scaffold would likely necessitate harsh conditions, such as high temperatures or the use of potent Lewis acids, and are not considered characteristic transformations of this compound under normal laboratory conditions. The stability of the fused aliphatic-aromatic structure makes it a robust scaffold for further functionalization rather than a substrate for rearrangement. cognitoedu.orgyoutube.com
Advanced Structural Characterization and Spectroscopic Analysis of Hexahydro As Indacen 4 Amine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 1,2,3,6,7,8-Hexahydro-as-indacen-4-amine. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, while two-dimensional techniques can reveal through-bond and through-space correlations essential for confirming stereochemistry.
In the ¹H NMR spectrum, the protons on the tricyclic system are expected to appear in distinct regions. The two protons on the central aromatic ring would likely resonate as singlets or closely coupled doublets in the downfield region (δ 7.0-7.5 ppm). The aliphatic protons of the two saturated five-membered rings would appear further upfield. The protons on the carbons adjacent to the aromatic ring (C1 and C8) would be expected in the δ 2.5-3.0 ppm range, while the remaining methylene (B1212753) protons (C2, C3, C6, C7) would likely be found between δ 1.5-2.5 ppm. The protons of the amine group (-NH₂) would typically produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
The ¹³C NMR spectrum provides complementary information. The quaternary carbons of the aromatic ring would have shifts in the δ 140-150 ppm range, with the protonated aromatic carbons appearing around δ 115-125 ppm. The carbon atom bearing the amine group (C4) would be significantly influenced by the nitrogen atom, likely appearing in the δ 145-155 ppm region. The aliphatic carbons would resonate in the upfield region, typically between δ 20-40 ppm.
Dynamic NMR studies and 2D experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for confirming the stereochemical arrangement and analyzing conformational dynamics, such as the hindered rotation that can occur in complex polycyclic systems. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 115 - 125 |
| Aliphatic CH₂ (C2, C3, C6, C7) | 1.5 - 2.5 | 20 - 35 |
| Benzylic CH₂ (C1, C8) | 2.5 - 3.0 | 30 - 40 |
| Amine NH₂ | Variable (e.g., 3.0 - 5.0) | N/A |
| Aromatic C-NH₂ | N/A | 145 - 155 |
| Aromatic C (quaternary) | N/A | 140 - 150 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns under ionization. For this compound (C₁₂H₁₅N), the molecular weight is approximately 173.25 g/mol . nih.gov The high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to its exact mass (173.1204). nih.gov As the molecule contains an odd number of nitrogen atoms, its molecular ion peak will have an odd integer m/z value, consistent with the nitrogen rule. libretexts.org
The fragmentation of the parent compound, 1,2,3,6,7,8-Hexahydro-as-indacene (B14167510) (C₁₂H₁₄), provides a baseline for understanding the core's behavior. Its electron ionization (EI) mass spectrum shows a prominent molecular ion peak at m/z 158, which is also the base peak, indicating the stability of the tricyclic system. nist.gov Other significant fragments are observed at m/z 129 and 130, likely corresponding to the loss of ethyl and ethyl-minus-one-hydrogen fragments, respectively. nih.gov
For the amine-substituted derivative, a key fragmentation pathway would be the α-cleavage, which is characteristic of amines. libretexts.org This involves the cleavage of the C-C bond adjacent to the nitrogen atom. In this case, however, the amine is attached to an aromatic ring, so the most likely fragmentation would involve processes like the loss of HCN (m/z 27) from the molecular ion or other complex rearrangements. The stability of the aromatic indacene core would likely still lead to a prominent molecular ion.
Table 2: Key Mass-to-Charge Ratios (m/z) in the Electron Ionization Mass Spectrum of the Parent Compound, 1,2,3,6,7,8-Hexahydro-as-indacene
| m/z Value | Relative Intensity (%) | Possible Fragment Identity | Source |
| 158 | 100 | [M]⁺ (Molecular Ion) | nist.gov |
| 130 | ~50 | [M - C₂H₄]⁺ | nih.gov |
| 129 | ~48 | [M - C₂H₅]⁺ | nih.gov |
| 115 | ~20 | [M - C₃H₇]⁺ | nist.gov |
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
The most telling feature would be the signals from the primary amine (–NH₂) group. These typically appear as a doublet (one for symmetric and one for asymmetric stretching) in the 3300-3500 cm⁻¹ region. The C-N stretching vibration is expected to produce a moderate to strong band in the 1250-1350 cm⁻¹ range for aromatic amines.
The spectrum will also feature C-H stretching vibrations. The aromatic C-H stretches are found just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), while the aliphatic C-H stretches from the saturated rings will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region. These data, when combined, provide a clear fingerprint of the molecule's functional groups and hydrocarbon framework.
Table 3: Expected Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-N Stretch (aromatic) | 1250 - 1350 | Strong to Medium |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov Should a suitable single crystal of this compound be grown, this technique could provide unambiguous and highly accurate data on bond lengths, bond angles, and torsional angles. nih.gov
The resulting crystal structure would precisely map the positions of all non-hydrogen atoms, confirming the connectivity of the tricyclic as-indacene (B1234498) core and the position of the amine substituent. Furthermore, it would reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement. This level of detail is crucial for understanding the molecule's physical properties and for applications in fields like materials science and drug design where precise structural knowledge is paramount. nih.gov
The hexahydro-as-indacene framework consists of a central benzene (B151609) ring fused to two five-membered rings, which are hydrogenated. The conformation of this tricyclic system is a key aspect of its structure. While the central benzene ring is planar, the two saturated cyclopentane (B165970) rings are non-planar and can adopt various conformations to minimize steric and torsional strain.
Computational and Theoretical Chemistry Investigations of the 1,2,3,6,7,8 Hexahydro As Indacen 4 Amine Scaffold
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of the 1,2,3,6,7,8-hexahydro-as-indacen-4-amine molecule at the atomic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Molecular Structure Optimization
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. For the this compound scaffold, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), are used to predict bond lengths, bond angles, and dihedral angles. The optimization process seeks the minimum energy conformation of the molecule, providing a detailed three-dimensional structure. These calculations reveal the non-planar nature of the hexahydro-as-indacene core and the orientation of the amine group relative to the fused ring system.
Table 1: Calculated Geometrical Parameters of this compound using DFT (B3LYP/6-31G)*
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C4-N | 1.40 Å |
| Bond Length | C3a-C4 | 1.41 Å |
| Bond Length | C4-C5 | 1.42 Å |
| Bond Angle | C3a-C4-N | 121.5° |
| Bond Angle | C5-C4-N | 118.9° |
| Dihedral Angle | N-C4-C3a-C9 | 178.5° |
Note: The data in this table is illustrative and based on typical values for similar molecular structures. Actual values would be derived from specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic system, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov
Table 2: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -0.75 |
| HOMO-LUMO Gap | 5.10 eV |
Note: The data in this table is illustrative and based on general principles of FMO theory. Actual values would be derived from specific quantum chemical calculations.
Stereoelectronic Property Analysis of Derived Ligands
When the this compound scaffold is used as a ligand in organometallic chemistry, its stereoelectronic properties are paramount in determining the behavior and efficacy of the resulting metal complexes.
Ligand Donation and Steric Parameters (e.g., Buried-Volume Analysis)
The electronic donating ability of the this compound ligand is primarily influenced by the nitrogen atom of the amine group. Computational methods can quantify this through analysis of the charge on the coordinating nitrogen atom and the energy of the metal-ligand interaction.
Steric hindrance is a critical factor in coordination chemistry and catalysis. The buried-volume (%Vbur) is a powerful computational tool used to quantify the steric bulk of a ligand. nih.govyoutube.comresearchgate.net It calculates the percentage of the volume of a sphere around a metal center that is occupied by the ligand. nih.gov For ligands derived from the this compound scaffold, the buried-volume would be influenced by the rigid and bulky hexahydro-as-indacene core. Different substituents on the amine or the indacene framework would modulate this steric parameter, allowing for fine-tuning of the catalytic pocket of a metal complex. nih.gov
Table 3: Illustrative Buried-Volume (%Vbur) for a Hypothetical Metal Complex with a this compound Derived Ligand
| Ligand | Metal Center | Sphere Radius (Å) | %Vbur |
| This compound | Pd(II) | 3.5 | 35.2 |
| N,N-dimethyl-1,2,3,6,7,8-hexahydro-as-indacen-4-amine | Pd(II) | 3.5 | 38.5 |
Note: The data in this table is illustrative and demonstrates how substitution can affect the buried volume. Actual values would depend on the specific metal, its coordination geometry, and the exact ligand structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govekb.eg For derivatives of this compound, QSAR models can be developed to predict properties such as receptor binding affinity, enzyme inhibition, or catalytic activity.
To build a QSAR model, a set of derivatives with known activities is required. Various molecular descriptors are then calculated for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to create a model that correlates these descriptors with the observed activity. nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards more potent compounds.
Predictive Algorithms for Biological Activities
In the absence of extensive experimental data for a novel scaffold like this compound, predictive algorithms, particularly those rooted in machine learning, provide a rapid and cost-effective means to forecast potential biological activities. nih.gov These algorithms learn from existing datasets of molecules with known activities to build models that can then predict the activity of new, untested compounds.
A typical workflow for developing a predictive model for the this compound scaffold would involve:
Data Collection: A dataset of compounds with measured biological activity for a specific target (e.g., a receptor, enzyme, or cell line) would be compiled from public or proprietary databases. While data on the exact this compound scaffold may be limited, related fused heterocyclic or aminophenyl structures could be included to broaden the chemical space.
Algorithm Selection: Various machine learning algorithms can be trained to predict biological activity. nih.gov Common choices include:
Support Vector Regression (SVR): A powerful technique for classification and regression tasks, SVR has been successfully used to build quantitative structure-activity relationship (QSAR) models for complex molecules. mdpi.com
Random Forest (RF): This ensemble method constructs multiple decision trees during training and outputs the mean prediction of the individual trees, which can improve predictive accuracy and control overfitting. nih.gov
Gradient Boosting Machines (GBM): Another ensemble technique that builds models in a sequential manner, where each new model corrects the errors of its predecessor. nih.gov
Artificial Neural Networks (ANN): These algorithms are inspired by the structure and function of biological neural networks and can model highly complex, non-linear relationships between molecular structure and activity. mdpi.com
The choice of algorithm often depends on the size and complexity of the dataset. For instance, an SVR model was shown to be a powerful technique for a given set of low-dimensional descriptors in the QSAR modeling of certain antitumor analogues. mdpi.com
The ultimate goal of applying these algorithms to the this compound scaffold would be to virtually screen a library of its derivatives. By calculating a set of molecular descriptors for each virtual compound, the trained machine learning model can predict its biological activity (e.g., IC₅₀ or pIC₅₀). This allows for the in-silico prioritization of a smaller, more manageable set of compounds for synthesis and experimental validation, thereby accelerating the discovery process.
To illustrate, a hypothetical predictive model for a target kinase could be developed. A subset of the most promising this compound derivatives, as predicted by the model, could then be synthesized and tested. A strong correlation between the predicted and experimental activities would validate the model and provide confidence in its future use for this chemical series.
Descriptor Selection and Model Validation for Structure-Activity Landscape
The development of a robust and predictive Quantitative Structure-Activity Relationship (QSAR) model is critically dependent on two key aspects: the selection of appropriate molecular descriptors and rigorous model validation. researchgate.net QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. mdpi.com
Descriptor Selection
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For the this compound scaffold, a wide array of descriptors would be calculated, including:
1D Descriptors: Molecular weight, atom counts, bond counts.
2D Descriptors: Topological indices, molecular connectivity indices, shape indices.
3D Descriptors: van der Waals volume, polar surface area, dipole moment, moments of inertia.
Quantum Chemical Descriptors: HOMO/LUMO energies, partial charges, electrostatic potential.
Given that thousands of descriptors can be calculated for a single molecule, a crucial step is to select a smaller subset of the most relevant descriptors that are highly correlated with the biological activity and have low inter-correlation. mdpi.comnih.gov This helps to avoid overfitting and improves the interpretability of the model. Several methods can be employed for descriptor selection:
Stepwise Multiple Linear Regression (MLR): A classic statistical method where descriptors are sequentially added to or removed from the model based on their statistical significance. mdpi.com
Genetic Algorithms (GA): A search heuristic inspired by the process of natural selection, which can be effective in exploring a large descriptor space to find an optimal subset. nih.gov
Recursive Feature Elimination (RFE): An algorithm that recursively removes the least important features and builds a model on the remaining ones.
For example, in a QSAR study of ARC-111 analogues, six key descriptors (MW, Dipole, MolPol, JGT, E(H-bond), and ΔHf0) were selected from an initial pool of thousands through a nonlinear selection process. mdpi.com
Model Validation
Once a QSAR model is built, its predictive power and robustness must be thoroughly validated. basicmedicalkey.com Validation is essential to ensure that the model can make accurate predictions for new, untested compounds and is not simply a result of chance correlation. researchgate.net Key validation techniques include:
Internal Validation: This is performed on the training set of molecules used to build the model.
Leave-One-Out (LOO) Cross-Validation: A single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the training set. mdpi.com
k-Fold Cross-Validation: The training set is randomly divided into 'k' subsets. One subset is used as a validation set, and the remaining k-1 subsets are used to build the model. This is repeated 'k' times, with each subset used once as the validation set.
External Validation: The dataset is initially split into a training set (for model building) and a test set (for validation). The model's ability to predict the activities of the compounds in the test set, which were not used in model development, is a true measure of its predictive power.
Y-Randomization: The biological activity values are randomly shuffled, and a new QSAR model is built. A low correlation in the randomized model confirms that the original model is not due to a chance correlation.
The performance of the QSAR model is assessed using various statistical metrics, as shown in the table below.
| Validation Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (Cross-validated R²) | A measure of the predictive power of the model, calculated using cross-validation. | > 0.5 |
| R²pred (Predictive R² for Test Set) | The R² value for the external test set. | > 0.5 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |
These validation procedures ensure that the developed QSAR model for the this compound scaffold is statistically sound and possesses genuine predictive ability for guiding the design of new analogues.
Applications in Chemical Biology and Advanced Research Tool Development
Role as a Key Moiety in Biologically Active Compounds
The hexahydro-indacen-amine scaffold is a cornerstone in the architecture of several potent and selective biologically active compounds, most notably in the field of immunology and inflammation.
The most prominent application of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (B17840) is its role as a key intermediate in the synthesis of MCC950 (also known as CP-456,773), a seminal inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. focusbiomolecules.cominvivogen.comsigmaaldrich.com The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is linked to a host of inflammatory diseases.
The synthesis of MCC950 involves a multi-step route where the 1,2,3,5,6,7-hexahydro-s-indacen-4-amine moiety is prepared from starting materials like 2,3-dihydro-1H-indene. researchgate.net This key amine intermediate is then typically converted to an isocyanate, which is subsequently coupled with a substituted furan (B31954) sulfonylurea to yield the final MCC950 compound. researchgate.net
The importance of this scaffold is further underscored by the development of other potent NLRP3 inhibitors, such as NT-0249, which also incorporates the hexahydro-s-indacen-4-yl core structure. nih.govtargetmol.comnodthera.com The consistent use of this moiety highlights its established role as a privileged fragment for targeting the NLRP3 protein.
The hexahydro-indacen-amine moiety is not merely a passive scaffold; it actively contributes to the high potency and remarkable selectivity of the inhibitors it forms a part of. The rigid, three-dimensional conformation of the indacene ring system is crucial for orienting the molecule within the binding site of the NLRP3 protein.
Compounds like MCC950 and NT-0249 exhibit nanomolar potency and are highly selective for the NLRP3 inflammasome, showing little to no activity against other inflammasomes like AIM2 or NLRC4. invivogen.comnih.govcaymanchem.com Research indicates that MCC950 functions by directly binding to the NACHT domain of NLRP3, specifically targeting the Walker B motif involved in ATP hydrolysis. invivogen.com This interaction locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent inflammatory cascade. The indacene fragment plays a critical role by providing a stable, hydrophobic anchor that correctly positions the sulfonylurea "warhead" for this specific interaction.
| Compound Name | Target | Reported IC₅₀ |
| MCC950 (CP-456,773) | NLRP3 Inflammasome | ~7.5 nM caymanchem.com |
| NT-0249 | NLRP3 Inflammasome | Potent inhibitor nih.govnodthera.com |
Development of Chemical Probes for Target Identification
The chemical properties of the hexahydro-indacen-amine core make it suitable for the development of advanced chemical probes used to study biological systems, identify protein targets, and elucidate mechanisms of action.
The primary amine group on the hexahydro-indacen-amine ring is a versatile chemical handle for conjugation to various reporter tags. While specific probes based on the parent amine are not widely reported, standard bioconjugation techniques can be readily applied.
For instance, the amine can be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye (e.g., fluorescein, rhodamine) or biotin (B1667282) to form a stable amide bond. acs.orgwikipedia.orgthermofisher.com
Fluorescent Probes: A fluorescently-tagged version of an indacene-based inhibitor could be used in assays like fluorescence polarization or cellular imaging to visualize target engagement and localization.
Biotinylated Probes: A biotin-conjugated probe can be used in pull-down assays. jenabioscience.combroadpharm.com After incubating the probe with cell lysates, the probe-protein complex can be captured using streptavidin-coated beads, allowing for the isolation and identification of binding partners via techniques like mass spectrometry.
The validity of this approach is supported by studies that have used a fluorescent tracer ligand based on the MCC950 structure in a Bioluminescence Resonance Energy Transfer (BRET) assay to demonstrate competitive binding to the NLRP3 target. nih.gov
Isotopically labeled analogues are invaluable tools for pharmacokinetic studies and in vivo imaging. Research has led to the successful synthesis of deuterated versions of MCC950. nih.govebi.ac.ukresearchgate.net In these analogues, deuterium (B1214612) atoms were incorporated into the 1,2,3,5,6,7-hexahydro-s-indacene (B1206355) moiety. nih.govresearchgate.net These heavy-atom labeled compounds serve as essential internal standards for liquid chromatography-mass spectrometry (LC-MS) analyses, allowing for precise quantification of the drug in biological samples. nih.govresearchgate.net
Furthermore, the development of Positron Emission Tomography (PET) tracers for NLRP3 is an active area of research. nih.govnih.gov While a PET ligand derived directly from the hexahydro-indacen-amine has not been described, general strategies could be applied. A suitable precursor could be radiolabeled in the final synthetic step, for example, through methylation with [¹¹C]CH₃I or by introducing a fluorine-18 (B77423) containing group. nih.gov Such a PET tracer would enable non-invasive, real-time imaging and quantification of the NLRP3 inflammasome in the brain and peripheral tissues, which is crucial for studying neuroinflammatory diseases and monitoring therapeutic response.
Catalyst Development and Mechanistic Studies in Organic Reactions
Beyond its biological applications, the structural features of hexahydro-indacen-amine lend themselves to the field of catalysis. As a chiral secondary amine, it has the potential to be used in organocatalysis, a field that uses small organic molecules to accelerate chemical reactions. The rigid and sterically defined framework is particularly interesting for asymmetric catalysis, where controlling the three-dimensional arrangement of molecules is paramount.
While direct catalytic applications of the parent amine are not documented, its utility as a building block for more complex catalysts has been demonstrated. The related 1,2,3,5,6,7-hexahydro-s-indacen-4-amine has been used as a starting material to synthesize chiral N-heterocyclic carbene (NHC) precursors. ethz.chorganic-chemistry.orgnih.gov NHCs are a powerful class of organocatalysts known to catalyze a wide range of transformations, including benzoin (B196080) reactions and various annulations. nih.govnih.govacs.org The synthesis of NHCs from this amine underscores its value in creating sophisticated catalytic tools. The defined stereochemistry and conformational rigidity of the indacene core make it an excellent scaffold for mechanistic studies aimed at understanding how catalyst structure dictates reactivity and enantioselectivity.
Use of Derived NHC Complexes in Olefin Metathesis
N-heterocyclic carbenes (NHCs) have become a cornerstone in organometallic chemistry and catalysis, prized for their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. These characteristics make them superior alternatives to traditional phosphine (B1218219) ligands in many catalytic applications, including olefin metathesis.
Research into novel NHC ligands has explored the use of the closely related symmetric isomer, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine , as a key building block. The rigid, bulky alkyl groups of the hexahydro-s-indacene moiety provide significant steric hindrance, which is a critical factor in tuning the activity and stability of olefin metathesis catalysts.
A new NHC precursor, 1,3-bis(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-4,5-dihydro-1H-imidazol-3-ium chloride, has been synthesized from the parent amine. nih.gov The synthetic pathway involves a multi-step process:
Reaction of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine with glyoxal (B1671930).
Subsequent reduction of the resulting diimine to form the corresponding diamine.
Cyclization of the diamine with triethyl orthoformate to yield the target imidazolium (B1220033) salt. nih.gov
From this imidazolium salt, metal-NHC complexes can be generated. For instance, a silver-NHC complex was synthesized via transmetalation using silver(I) oxide. nih.gov This silver complex serves as a versatile NHC transfer agent for the creation of other metal complexes. Following this strategy, an iridium-NHC complex, specifically (NHC)IrCl(cod), was synthesized, which could be further reacted with carbon monoxide to produce a dicarbonyl iridium complex. nih.gov The development of such complexes is significant for their potential use as catalysts in various reactions, including olefin metathesis. nih.gov
Table 1: Synthesis Yields of Hexahydro-s-indacene-based NHC Complexes
| Step | Product | Yield |
|---|---|---|
| 1 | Silver NHC Complex | 78% |
| 2 | (NHC)IrCl(cod) | 86% |
| 3 | (NHC)IrCl(CO)2 | 98% |
Data sourced from a study on hexahydro-s-indacene based NHC ligands. nih.gov
The employment of bulky NHC ligands like those derived from the hexahydro-s-indacene framework is instrumental in advancing olefin metathesis catalyst design, aiming for higher stability and efficiency. chemrxiv.orgnih.gov
Photosensitizing Properties of Metal Complexes for Singlet Oxygen Generation
A review of the current scientific literature indicates a lack of specific research into the photosensitizing properties of metal complexes derived directly from 1,2,3,6,7,8-hexahydro-as-indacen-4-amine for the purpose of singlet oxygen generation.
While metal complexes, particularly those of iridium(III) and ruthenium(II), are widely investigated as photosensitizers for applications like photodynamic therapy (PDT), this research has focused on other types of ligands. nih.govdigitellinc.commdpi.comnih.govnih.govresearchgate.net The core principle of this application relies on a photosensitizer that, upon light activation, can transfer its energy to molecular oxygen to produce highly reactive singlet oxygen. nih.govresearchgate.net The design of the ligands coordinating the metal center is crucial for tuning the photophysical properties, such as absorption wavelength and the efficiency of intersystem crossing to the triplet state, which are essential for effective singlet oxygen generation. whiterose.ac.uk
Many studies focus on cyclometalated iridium(III) and ruthenium(II) complexes with polypyridyl, phenylpyridine, or other specifically designed NHC ligands to achieve desired photosensitizing effects. nih.govchemrxiv.orgnih.gov However, specific data linking the this compound scaffold to this particular application are not present in the available research.
Future Research Directions for 1,2,3,6,7,8 Hexahydro As Indacen 4 Amine
Exploration of Novel Synthetic Pathways and Analog Design
The development of efficient and modular synthetic routes is the gateway to exploring the potential of 1,2,3,6,7,8-hexahydro-as-indacen-4-amine. Future research should focus on moving beyond classical methods to adopt modern, atom-economical strategies.
Key Research Objectives:
Asymmetric Synthesis: Developing enantioselective routes to access single-enantiomer products, which is crucial for applications in chemical biology and medicinal chemistry.
Late-Stage Functionalization: Creating methods to modify the as-indacene (B1234498) core or the amine group after the main scaffold is constructed, allowing for the rapid generation of a diverse library of analogs.
Scalable Protocols: Designing synthetic pathways that are not only efficient but also scalable and operationally simple. acs.org
Recent advances in catalysis offer promising avenues. For instance, scandium-catalyzed asymmetric cascade cyclizations have proven effective for creating complex polycyclic amines with high stereoselectivity. acs.org Applying such methods to precursors of hexahydro-as-indacen-amine could provide elegant and efficient access to this chemical space. Similarly, strategies for the direct functionalization of heterocyclic molecules could be adapted to build upon the indacene framework. acs.org
Table 1: Prospective Synthetic Strategies and Target Analogs
| Synthetic Strategy | Precursor Type | Potential Analog Type | Research Goal |
|---|---|---|---|
| Asymmetric Cascade Cyclization acs.org | Alkene-tethered aromatic aldimines | Chiral Amines | Enantiomerically pure compounds for biological screening. |
| C-H Amination | Saturated as-indacene | N-Functionalized Amines | Direct introduction of the amine group on a pre-formed core. |
| Suzuki-Miyaura Cross-Coupling acs.org | Halogenated hexahydro-as-indacene | Aryl-substituted Analogs | Tuning electronic properties by adding aromatic substituents. |
| Reductive Amination | Hexahydro-as-indacen-4-one | Primary/Secondary/Tertiary Amines | Diversification of the amine substituent for structure-activity relationship studies. |
Advanced Mechanistic Investigations of its Chemical Transformations
A deep understanding of the reaction mechanisms governing the transformations of this compound is essential for its rational design and application. The interplay between the saturated rings, the aromatic portion, and the exocyclic amine group presents intriguing questions.
Areas for Mechanistic Study:
Electronic Communication: Investigating how the electron-donating amine group influences the aromaticity and reactivity of the indacene core.
Reaction Kinetics and Thermodynamics: Studying the energy profiles of key reactions, such as N-alkylation, acylation, or oxidation, to optimize reaction conditions.
Computational Modeling: Using Density Functional Theory (DFT) and other computational tools to predict reaction outcomes, rationalize observed selectivity, and understand transition states.
For example, mechanistic studies on the formation of polycyclic aromatic hydrocarbons (PAHs) from cyclic precursors have utilized thermochemical kinetic estimates to build plausible reaction pathways. ornl.gov A similar combined experimental and computational approach could elucidate how this compound behaves under various thermal or photochemical conditions.
Broader Applications in Chemical Biology and Probe Development
The structural rigidity and inherent functionality of this compound make it an attractive scaffold for developing chemical probes to study biological systems. nih.govnih.gov The amine handle allows for straightforward conjugation to reporter groups (e.g., fluorophores), affinity tags, or bioactive molecules.
Potential Research Trajectories:
Fluorescent Probe Scaffolds: The polycyclic core may possess unique photophysical properties. Research could focus on characterizing its fluorescence and developing derivatives that act as sensors for specific ions, molecules, or changes in the microenvironment (e.g., pH, polarity).
Targeted Covalent Inhibitors: The amine could be functionalized with a reactive group (a "warhead") to enable covalent bonding to a biological target, a strategy of growing importance in drug discovery.
Building Blocks for Bioactive Molecules: The indanone ring, a related structure, is a key component in various biologically active compounds. nih.govresearchgate.net The amine-functionalized hexahydro-as-indacene core could serve as a novel scaffold for designing enzyme inhibitors or receptor modulators.
Table 2: Hypothetical Chemical Probe Design
| Probe Component | Function | Example Implementation |
|---|---|---|
| Scaffold | This compound | Provides 3D structure and potential intrinsic fluorescence. |
| Linker | Alkyl or PEG chain | Connects scaffold to other components; tunes solubility. |
| Warhead | Acrylamide or Chloroacetamide | For covalent targeting of proteins (e.g., cysteine residues). |
| Targeting Ligand | Biotin (B1667282) or a known pharmacophore | Directs the probe to a specific protein or cellular location. |
Integration with Emerging Methodologies in Supramolecular Chemistry and Materials Science
Supramolecular chemistry focuses on the non-covalent interactions that direct molecules to self-assemble into larger, ordered structures. youtube.com The unique combination of a π-rich aromatic system and a hydrogen-bonding amine group in this compound makes it a prime candidate for exploration in this field.
Future Research Avenues:
Crystal Engineering: Investigating the solid-state packing of the molecule and its derivatives to understand how intermolecular forces like π-π stacking and hydrogen bonding direct its self-assembly. This could lead to the design of new crystalline materials with tailored properties.
Host-Guest Chemistry: Exploring the potential of the indacene skeleton to act as a host for small guest molecules, potentially leading to applications in sensing or separation.
Organic Electronics: While the parent s-indacene (B1235719) system has been explored for applications in organic field-effect transistors (OFETs), the impact of partial saturation and amine functionalization is unknown. nih.gov Research could investigate the semiconductor properties of this compound and its derivatives.
Soft Materials: Amino acids coupled with aromatic units can self-assemble into soft materials like hydrogels. nih.gov Future work could explore if derivatives of this compound can be designed to form gels or liquid crystals, creating responsive, "smart" materials.
By systematically pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for innovation across multiple scientific disciplines.
Q & A
Basic Research Questions
Q. What are the recommended physicochemical characterization methods for 1,2,3,6,7,8-Hexahydro-as-indacen-4-amine?
- Methodology :
- Structural Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the amine's position and fused-ring geometry. Mass spectrometry (MS) can validate molecular weight (theoretical ~173.25 g/mol for C₁₂H₁₅N) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) paired with flame ionization detection (FID) ensures purity.
- Thermal Properties : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting points and thermal stability.
Q. What safety protocols are critical when handling this compound?
- Key Precautions :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Ventilation : Ensure adequate airflow to mitigate respiratory irritation (GHS H335) .
- Spill Management : Avoid dust generation; collect spills in sealed containers and dispose of via approved hazardous waste protocols .
Q. What synthetic routes are commonly used to prepare this amine?
- Approaches :
- Reductive Amination : Reacting the corresponding ketone (e.g., 1,2,3,6,7,8-hexahydro-as-indacen-4-one) with ammonia or ammonium acetate under catalytic hydrogenation (H₂/Pd-C) .
- Nucleophilic Substitution : Introduce the amine group via intermediates like halogenated indacene derivatives (e.g., bromo-indacene) using ammonia in a pressurized reactor .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the indacene core be addressed?
- Strategies :
- Computational Modeling : Density functional theory (DFT) predicts reactive sites by analyzing electron density distribution and frontier molecular orbitals .
- Experimental Validation : X-ray crystallography confirms regiochemical outcomes, while in situ infrared (IR) spectroscopy monitors reaction progress .
Q. How should researchers resolve contradictions in reported reaction yields or product stability?
- Analytical Workflow :
- Reproducibility Checks : Replicate reactions under controlled conditions (temperature, solvent purity, inert atmosphere).
- Multi-Technique Validation : Cross-validate results using HPLC-MS for purity, NMR for structural consistency, and kinetic studies to assess degradation pathways .
Q. What strategies optimize the compound’s stability in solution for long-term studies?
- Approaches :
- Solvent Screening : Test aprotic solvents (e.g., DMF, DMSO) under nitrogen to minimize oxidation. Avoid protic solvents if the amine is prone to hydrolysis .
- Stabilizer Additives : Incorporate antioxidants like BHT (butylated hydroxytoluene) at 0.1–1.0% w/v to inhibit radical-mediated degradation .
- Temperature Control : Store solutions at –20°C in amber vials to reduce photolytic and thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
